molecular formula C13H12N2O B2508807 2-[(4-Methoxy-2,5-dimethylphenyl)methylidene]propanedinitrile CAS No. 267900-10-7

2-[(4-Methoxy-2,5-dimethylphenyl)methylidene]propanedinitrile

Cat. No. B2508807
CAS RN: 267900-10-7
M. Wt: 212.252
InChI Key: KYIXICUTBVAFSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of propanedinitrile with a methoxy and dimethylphenyl group attached. Propanedinitrile is a nitrile compound, which are typically used in organic synthesis due to their reactivity .


Molecular Structure Analysis

The molecular structure of a similar compound, 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline, consists of asymmetric units of C16H20N2O in orthorhombic crystal systems .

Scientific Research Applications

  • Polymer Synthesis and Characterization :

    • A study conducted by Wei, Challa, and Reedijk (1991) detailed the copolymerization of 2,6-dimethylphenol with tetramethyl bisphenol-A, highlighting the synthesis of poly(2,6-dimethyl-1,4-phenylene oxide) type telechelics, which are relevant in the context of polymers and materials science (Wei, Challa, & Reedijk, 1991).
  • Natural Compound Synthesis :

    • Research by Morais, Fo, and Fraiz (1989) involved the synthesis of natural 1,3-diarylpropanes, which are structurally related to the compound . This study provides insights into the synthesis methods and structural analysis of related compounds (Morais, Fo, & Fraiz, 1989).
  • Structural and Chemical Properties Analysis :

    • Karlsen, Kolsaker, Romming, and Uggerud (2002) explored the structural properties of N,N-dialkylaminobenzamides and analogously substituted 2-(phenylmethylene)propanedinitriles. Their work provides valuable information on the physical and chemical properties of compounds similar to 2-[(4-Methoxy-2,5-dimethylphenyl)methylidene]propanedinitrile (Karlsen et al., 2002).
  • Application in Organic Synthesis and Biochemistry :

    • Zabadal, Pelliccioli, Klán, and Wirz (2001) discussed the use of 2,5-dimethylphenacyl esters as a photoremovable protecting group for carboxylic acids. This research is relevant for applications in organic synthesis and biochemistry, specifically in the development of "caged compounds" (Zabadal et al., 2001).
  • Electrochemical and Spectroscopic Properties :

    • Sarma, Kataky, and Baruah (2007) studied the spectroscopic and electrochemical properties of related diaryl quinone methides. Their findings are crucial for understanding the electrochemical behavior and potential applications of similar compounds in various scientific fields (Sarma, Kataky, & Baruah, 2007).
  • Crystallography and Molecular Structure Analysis :

    • Jasinski, Butcher, Mayekar, Narayana, and Yathirajan (2007) conducted a study on a molecule structurally related to the compound , providing detailed information on its crystal structure and molecular interactions (Jasinski et al., 2007).
  • Application in OLED Materials :

    • Percino et al. (2019) synthesized a compound related to this compound, demonstrating its use in organic light-emitting diodes (OLEDs), highlighting potential applications in electronic and display technologies (Percino et al., 2019).

properties

IUPAC Name

2-[(4-methoxy-2,5-dimethylphenyl)methylidene]propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c1-9-5-13(16-3)10(2)4-12(9)6-11(7-14)8-15/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYIXICUTBVAFSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)C)C=C(C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.